molecular formula C13H8Cl2O B1302699 4-(3,4-Dichlorophenyl)benzaldehyde CAS No. 50670-78-5

4-(3,4-Dichlorophenyl)benzaldehyde

Cat. No. B1302699
CAS RN: 50670-78-5
M. Wt: 251.1 g/mol
InChI Key: OMFFUMDRNYYSFR-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)benzaldehyde is a chemical compound with the empirical formula C13H8Cl2O . It has a molecular weight of 251.11 g/mol . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-(3,4-Dichlorophenyl)benzaldehyde can be represented by the SMILES string Clc1ccc(cc1Cl)-c2ccc(C=O)cc2 . The InChI representation is 1S/C13H8Cl2O/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H .


Physical And Chemical Properties Analysis

4-(3,4-Dichlorophenyl)benzaldehyde has a molecular weight of 251.10 g/mol . It has a computed XLogP3 value of 4.8 , indicating its lipophilicity. It has no hydrogen bond donors and one hydrogen bond acceptor . Its rotatable bond count is 2 . The compound’s exact mass and monoisotopic mass are both 249.9952203 g/mol .

Scientific Research Applications

Photocrosslinkable Polymer Synthesis

  • Field : Polymer Science
  • Application Summary : “4-(3,4-Dichlorophenyl)benzaldehyde” is used in the synthesis of a photocrosslinkable polymer . This polymer has photosensitive properties, which have gained significant importance in various industrial applications .
  • Methods of Application : The monomer was synthesized in a two-step process. First, 2,4-dichloro-1-ene(4-hydroxyphenyl)phenone (DHP) was synthesized using 4-hydroxy benzaldehyde and 2,4-dichloro acetophenone. Then, 4-[3-(2,4-dichloro-phenyl)3-oxoprop-1-en-1-yl]phenylacrylate (DCP) was prepared by reacting DHP with acryloyl chloride .
  • Results : The rate of photocrosslinking increased from 39% to 99% due to the use of the copolymerization technique .

Antimicrobial Activity

  • Field : Medicinal Chemistry
  • Application Summary : “4-(3,4-Dichlorophenyl)benzaldehyde” analogues have been synthesized and characterized for their antimicrobial activity .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .

Synthesis of Antidepressant Molecules

  • Field : Medicinal Chemistry
  • Application Summary : “4-(3,4-Dichlorophenyl)benzaldehyde” is used in the synthesis of antidepressant molecules via metal-catalyzed reactions . This is an important field of medicinal chemistry .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .

Nitration Process

  • Field : Chemical Engineering
  • Application Summary : “4-(3,4-Dichlorophenyl)benzaldehyde” is used in the nitration process . Traditional nitration processes of this compound in batch reactors require a large amount of sulfuric acid to solve the substrate leading to plenty of waste acid .
  • Methods of Application : Organic solvents such as dichloroethane or dichloroethylene can also be used as the solvent .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .

Synthesis of Unique Chemicals

  • Field : Chemical Engineering
  • Application Summary : “4-(3,4-Dichlorophenyl)benzaldehyde” is provided to early discovery researchers as part of a collection of unique chemicals .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .

Synthesis of Antidepressant Molecules

  • Field : Medicinal Chemistry
  • Application Summary : “4-(3,4-Dichlorophenyl)benzaldehyde” is used in the synthesis of antidepressant molecules via metal-catalyzed reactions . This is an important field of medicinal chemistry .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .

Safety And Hazards

Sigma-Aldrich provides 4-(3,4-Dichlorophenyl)benzaldehyde “as-is” and makes no representation or warranty with respect to this product . The safety data sheet from MilliporeSigma indicates that the compound causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life . It’s advised to avoid breathing dust, use only outdoors or in a well-ventilated area, avoid release to the environment, and wear eye protection/face protection .

properties

IUPAC Name

4-(3,4-dichlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFFUMDRNYYSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374195
Record name 4-(3,4-Dichlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)benzaldehyde

CAS RN

50670-78-5
Record name 4-(3,4-Dichlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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